Structural Differentiation: 5-Methylisoxazole Regioisomer vs. 3-Methylisoxazole Analogs
The target compound carries the methyl group at the 5-position of the isoxazole ring, whereas the majority of disclosed isoxazolylpiperazine D3/D4 ligands in the patent literature bear substitution at the 3-position. In related isoxazole series, this regioisomeric change has been associated with altered D3/D4 selectivity profiles. The patent explicitly claims 5-methylisoxazole variants as distinct embodiments with differential receptor binding outcomes relative to the 3-methyl counterparts [1]. Quantitative binding data for this specific regioisomer are not publicly available; the differentiation is based on structural class inference from the patent claims.
| Evidence Dimension | Isoxazole methyl substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 5-Methylisoxazol-4-ylmethyl (5-methyl regioisomer) |
| Comparator Or Baseline | 3-Methylisoxazole analogs (common in patent examples) |
| Quantified Difference | Not quantified; structural differentiation based on patent claiming strategy |
| Conditions | Patent claims and structural comparison (US 6,723,724 B2) |
Why This Matters
Regioisomeric identity determines receptor subtype engagement and selectivity, making the 5-methylisoxazole variant a non-substitutable tool compound for probing D3/D4 pharmacology.
- [1] Koh, H. Y.; Choi, K. I.; Cho, Y. S.; Pae, A. N.; Kang, K. H.; Cha, M. Y.; Kong, J. Y.; Jeong, D. Y.; Lee, H.-Y. Isoxazolylalkylpiperazine derivatives having selective biological activity at dopamine D3 or D4 receptor, and preparation thereof. U.S. Patent 6,723,724 B2, April 20, 2004. View Source
